Predicted Density and Boiling Point Differentiation vs. 4-Chloro Analog
The target compound exhibits a predicted density of 1.85±0.1 g/cm³ and a predicted boiling point of 470.3±45.0 °C, whereas the direct 4-chloro analog (CAS 1249132-87-3) shows a lower predicted density of 1.58±0.1 g/cm³ and a lower predicted boiling point of 451.0±45.0 °C [1]. The density difference of +0.27 g/cm³ and boiling point elevation of +19.3 °C are consistent with the higher atomic mass and polarizability of bromine versus chlorine, affecting bulk phase behavior and thermal stability under synthetic conditions.
| Evidence Dimension | Predicted density and boiling point (halogen substitution effect) |
|---|---|
| Target Compound Data | Density: 1.85±0.1 g/cm³; Boiling Point: 470.3±45.0 °C |
| Comparator Or Baseline | 3-(4-Chloro-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide (CAS 1249132-87-3): Density: 1.58±0.1 g/cm³; Boiling Point: 451.0±45.0 °C |
| Quantified Difference | Δ Density: +0.27 g/cm³; Δ Boiling Point: +19.3 °C |
| Conditions | Predicted values from standardized computational models (ChemicalBook/Chemsrc databases) |
Why This Matters
Higher density and boiling point inform solvent selection, distillation protocols, and storage conditions, making the bromo compound preferable for high-temperature reactions where the chloro analog may prematurely volatilize or decompose.
- [1] Kuujia. 3-(4-Bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanamide (CAS 1251330-14-9) Chemical and Physical Properties. https://www.kuujia.com/cas-1251330-14-9.html (accessed 2025-08-26). View Source
